molecular formula C8H14N2O B2780975 3,10-Diazabicyclo[4.3.1]decan-4-one CAS No. 1208711-11-8

3,10-Diazabicyclo[4.3.1]decan-4-one

Cat. No. B2780975
CAS RN: 1208711-11-8
M. Wt: 154.213
InChI Key: NLAPIPXGKAQEPU-UHFFFAOYSA-N
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Description

3,10-Diazabicyclo[4.3.1]decan-4-one is a chemical compound with the CAS Number: 1208711-11-8 . It has a molecular weight of 154.21 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H14N2O/c11-8-4-6-2-1-3-7(10-6)5-9-8/h6-7,10H,1-5H2,(H,9,11) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Spasmolytic Activity

3,10-Diazabicyclo[4.3.1]decan-4-one has been studied for its spasmolytic activity. Research has found that analogues of this compound exhibit specific anti-serotonin and anti-histaminic properties, with some showing non-specific spasmolytic activity (Razdan et al., 1987).

pKa Studies

The pKa values of this compound and related compounds have been measured, providing insights into their conformational behaviors and influence on pharmacological properties (Sasaki et al., 1971).

Synthesis Methods

Efficient synthesis methods for this compound derivatives have been developed, contributing to advancements in organic chemistry and potential pharmacological applications. These methods utilize various starting materials, including octanedioic acid (Paliulis et al., 2013).

Structural Studies

This compound derivatives have been structurally characterized, with studies focusing on their conformational states in solution and solid forms. Such research contributes to understanding the physical and chemical properties of these compounds (Garrison et al., 1993).

Noncovalent Self-Assembly

Studies on this compound have explored its potential in noncovalent self-assembly processes, leading to insights into the influence of structural variations on molecular assembly patterns (Du et al., 2004).

Catalytic Applications

This compound has been used as a catalyst in various chemical reactions, demonstrating its versatility and potential in synthetic chemistry. This includes its use in one-pot, multi-component condensation reactions (Azizian et al., 2012).

Antimicrobial Evaluation

Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties, contributing to the search for new antimicrobial agents (Williams et al., 1985).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These correspond to skin irritation, eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3,10-diazabicyclo[4.3.1]decan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-8-4-6-2-1-3-7(10-6)5-9-8/h6-7,10H,1-5H2,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAPIPXGKAQEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)NCC(C1)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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